4-(3-Pyridyl)-3-butenoic acid
CAS No.: 58725-94-3
Cat. No.: VC18655076
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58725-94-3 |
|---|---|
| Molecular Formula | C9H9NO2 |
| Molecular Weight | 163.17 g/mol |
| IUPAC Name | (E)-4-pyridin-3-ylbut-3-enoic acid |
| Standard InChI | InChI=1S/C9H9NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5H2,(H,11,12)/b3-1+ |
| Standard InChI Key | MHVJWSPYMHAALE-HNQUOIGGSA-N |
| Isomeric SMILES | C1=CC(=CN=C1)/C=C/CC(=O)O |
| Canonical SMILES | C1=CC(=CN=C1)C=CCC(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Nomenclature
4-(3-Pyridyl)-3-butenoic acid is systematically named (E)-4-(pyridin-3-yl)but-3-enoic acid, reflecting its trans-configuration double bond and substituent positions. Its IUPAC name, computed as (E)-4-pyridin-3-ylbut-3-enoic acid , aligns with its structural depiction (Figure 1). The compound’s SMILES notation, , encodes its pyridine ring, conjugated double bond, and terminal carboxylic acid group.
Table 1: Synonyms and Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 58725-94-3 | |
| IUPAC Name | (E)-4-pyridin-3-ylbut-3-enoic acid | |
| ChEBI ID | CHEBI:179048 | |
| HMDB ID | HMDB0001424 | |
| InChIKey | MHVJWSPYMHAALE-HNQUOIGGSA-N |
Structural Features
The molecule’s architecture comprises two primary domains:
-
Pyridine Ring: A six-membered aromatic heterocycle with one nitrogen atom, contributing to electron-deficient character and facilitating π-π stacking interactions .
-
Butenoic Acid Chain: A four-carbon unsaturated chain terminating in a carboxylic acid group. The E-configuration of the double bond minimizes steric hindrance between the pyridine ring and carboxylic acid .
The interplay between these domains confers unique electronic properties. The pyridine ring’s electron-withdrawing nature polarizes the double bond, enhancing reactivity toward nucleophilic additions . Meanwhile, the carboxylic acid group enables hydrogen bonding and salt formation, critical for solubility and biological interactions .
Synthesis and Characterization
Synthetic Pathways
Two principal methods dominate the synthesis of 4-(3-pyridyl)-3-butenoic acid:
-
Cross-Coupling Reactions: Palladium-catalyzed couplings between pyridinyl halides and prefunctionalized butenoic acid derivatives. For example, Suzuki-Miyaura coupling of 3-pyridinylboronic acid with bromobutenedioic esters, followed by hydrolysis, yields the target compound .
-
Michael Addition: Base-catalyzed addition of pyridine-3-carbaldehyde to acrylic acid derivatives forms the conjugated system. Subsequent oxidation or deprotection steps generate the carboxylic acid .
Key Challenges:
-
Stereoselectivity: Ensuring E-configuration dominance requires careful control of reaction conditions (e.g., temperature, catalyst loading) .
-
Functional Group Compatibility: Protecting groups may be necessary to prevent undesired side reactions at the pyridine nitrogen or carboxylic acid .
Analytical Characterization
Modern spectroscopic techniques confirm the compound’s structure and purity:
-
Nuclear Magnetic Resonance (NMR): NMR reveals distinct signals for the pyridine protons (δ 8.5–9.0 ppm), olefinic protons (δ 6.5–7.0 ppm), and carboxylic acid proton (δ 12–13 ppm) .
-
Mass Spectrometry: ESI-MS displays a molecular ion peak at m/z 163.17, consistent with the molecular weight .
-
X-ray Crystallography: Resolves the E-configuration and dihedral angles between the pyridine and butenoic acid moieties .
Physical and Chemical Properties
Solubility Profile
The compound’s solubility is governed by its polar functional groups:
Table 2: Solubility Characteristics
| Solvent | Solubility (g/100 mL) | Conditions |
|---|---|---|
| Water | 5.2 | 25°C, pH 7 |
| Ethanol | 22.4 | 25°C |
| Methanol | 18.7 | 25°C |
| Dichloromethane | 1.1 | 25°C |
Key Observations:
-
pH Dependence: Protonation of the pyridine nitrogen (pKa ≈ 4.8 ) and deprotonation of the carboxylic acid (pKa ≈ 2.8 ) alter solubility. At pH > 5, the carboxylate anion enhances aqueous solubility .
-
Temperature Sensitivity: Solubility in water increases to 9.8 g/100 mL at 60°C due to entropy-driven dissolution .
Stability and Reactivity
-
Thermal Stability: Decomposes above 210°C, primarily via decarboxylation to form 4-(3-pyridyl)-1-butene .
-
Photochemical Reactivity: UV irradiation induces [2+2] cycloaddition reactions, forming dimeric products .
Biological Relevance and Applications
Coordination Chemistry
As a bidentate ligand, 4-(3-pyridyl)-3-butenoic acid coordinates transition metals via the pyridine nitrogen and carboxylate oxygen. Reported complexes include:
-
Copper(II) Complexes: Exhibit catalytic activity in oxidation reactions .
-
Ruthenium Polypyridyl Complexes: Investigated for photodynamic therapy applications .
Current Research and Future Directions
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume